(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone
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Overview
Description
(2-METHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound known for its diverse applications in scientific research and potential therapeutic uses. This compound features a methoxyphenyl group and a methylbenzyl-substituted piperazine ring, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-METHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The reaction conditions often include:
Starting Materials: 2-methoxyphenylamine, 3-methylbenzyl chloride, and piperazine.
Reaction Steps:
Reaction Conditions: Typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-METHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution, but typically involve strong acids or bases and appropriate electrophiles.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
(2-METHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-METHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist, modulating the activity of neurotransmitters and influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant with a similar piperazine structure.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, also featuring a piperazine ring.
Urapidil: An antihypertensive agent with structural similarities.
Uniqueness
(2-METHOXYPHENYL)[4-(3-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications.
This compound’s unique structure and diverse reactivity make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-5-7-17(14-16)15-21-10-12-22(13-11-21)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
InChI Key |
UKUQAZVNWGNCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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